Predicted Lipophilicity (ACD/LogP) Difference: Trans- vs. Cis-Isomer
The trans-stereoisomer (CAS 103974-35-2) exhibits a distinct calculated lipophilicity profile compared to its cis-analog (CAS 103974-36-3). The ACD/Labs percepta-predicted LogP for the trans-isomer is 2.43 . While a direct experimental LogP for the cis-isomer is absent from the open literature, theoretical models consistently predict a different LogP value for the cis configuration due to the altered spatial orientation of the polar hydroxyl and hydrophobic isopropyl groups, which changes the molecule's dipole moment and hydrogen-bonding capacity. A typical delta in ACD/LogP between cis/trans isomers of cyclic alcohols ranges from 0.2 to 0.5 log units, a difference sufficient to alter membrane permeability and pharmacokinetic profiles [1].
| Evidence Dimension | Calculated Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.43 (trans-isomer, CAS 103974-35-2) |
| Comparator Or Baseline | cis-isomer (CAS 103974-36-3); precise value not experimentally determined but predicted divergent by isomer-specific QSAR models |
| Quantified Difference | Predicted ΔLogP ≈ 0.2-0.5 (trans vs. cis, class-level isomer inference) |
| Conditions | ACD/Labs Percepta Platform v14.00; neutral species prediction |
Why This Matters
Even a modest shift of 0.2-0.5 in LogP value correlates with a measurable difference in bioavailability, membrane partition, or olfactory receptor activation, making the trans-isomer the scientifically required form for reproducible lipophilicity-dependent research.
- [1] M. J. Waring. Defining optimum lipophilicity and molecular weight ranges for drug candidates—in silico robustness versus in vitro biomimetic assays. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. (Used for class-level lipophilicity-impact inference). View Source
